molecular formula C33H44N6O5 B130680 Telinavir CAS No. 143224-34-4

Telinavir

Número de catálogo B130680
Número CAS: 143224-34-4
Peso molecular: 604.7 g/mol
Clave InChI: ZILOOGIOHVCEKS-HZFUHODCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Telinavir is a small molecule pharmaceutical that has been used in trials studying the treatment of HIV Infections . It is an asparagine derivative .


Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of Telinavir .


Molecular Structure Analysis

Telinavir has a chemical formula of C33H44N6O5 and an average molecular weight of 604.752 . It belongs to the class of organic compounds known as asparagine and derivatives .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Telinavir .


Physical And Chemical Properties Analysis

Telinavir has a boiling point of 974.9±65.0 °C (Predicted) and a density of 1±0.06 g/cm3 (Predicted) .

Aplicaciones Científicas De Investigación

Antiviral Applications

Telinavir has been explored for its potential antiviral applications. A study by Flores-Holguín and Glossman-Mitnik (2020) investigated Telinavir as a potential inhibitor of Severe Acute Respiratory Syndrome—Coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19. This research utilized Molecular Docking and chemical reactivity studies, suggesting that Telinavir, among other compounds, may be effective in inhibiting SARS-CoV-2 (Flores-Holguín & Glossman-Mitnik, 2020).

Hepatitis C Virus (HCV) Treatment

Kieffer et al. (2007) conducted a study on Telinavir's role in treating hepatitis C virus (HCV) genotype 1. Their research showed that Telinavir, particularly when combined with pegylated interferon–alpha-2a, inhibits both wild-type and resistant genotype 1 HCV replication in patients. This highlights its significant role in managing HCV (Kieffer et al., 2007).

Hepatitis C Genotypic and Phenotypic Changes

Sarrazin et al. (2007) explored the dynamic changes in hepatitis C virus genotypic and phenotypic profiles in patients treated with Telinavir. Their findings indicated that Telinavir rapidly selects resistant HCV isolates during therapy, which is crucial for understanding the drug's resistance mechanisms and guiding combination therapy (Sarrazin et al., 2007).

Impact on Hepatitis C Viral Kinetics

Forestier et al. (2007) assessed Telinavir's impact on viral kinetics and safety in combination with peginterferon alfa-2a for hepatitis C treatment. Their study confirmed Telinavir's substantial antiviral effects, highlighting its role in enhancing treatment effectiveness (Forestier et al., 2007).

Telaprevir for Untreated Chronic Hepatitis C

Jacobson et al. (2011) researched Telinavir for previously untreated chronic hepatitis C virus infection. They found that Telinavir, combined with peginterferon alfa-2a and ribavirin, significantly improved rates of sustained virologic response in patients with HCV genotype 1 infection who had not received previous treatment (Jacobson et al., 2011).

Safety And Hazards

Telinavir should be handled with care to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name

(2S)-N-[(2S,3R)-4-[tert-butylcarbamoyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N6O5/c1-21(2)19-39(32(44)38-33(3,4)5)20-28(40)26(17-22-11-7-6-8-12-22)36-31(43)27(18-29(34)41)37-30(42)25-16-15-23-13-9-10-14-24(23)35-25/h6-16,21,26-28,40H,17-20H2,1-5H3,(H2,34,41)(H,36,43)(H,37,42)(H,38,44)/t26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILOOGIOHVCEKS-HZFUHODCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C2=NC3=CC=CC=C3C=C2)O)C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)C2=NC3=CC=CC=C3C=C2)O)C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Telinavir

CAS RN

143224-34-4
Record name Telinavir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143224344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telinavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12178
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TELINAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZF55EH3CG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Telinavir
Reactant of Route 2
Telinavir
Reactant of Route 3
Telinavir
Reactant of Route 4
Telinavir
Reactant of Route 5
Telinavir
Reactant of Route 6
Telinavir

Citations

For This Compound
41
Citations
S Durdagi, B Aksoydan, B Dogan, K Sahin, A Shahraki - 2020 - chemrxiv.org
There is an urgent need for a new drug against COVID-19. Since designing a new drug and testing its pharmacokinetics and pharmacodynamics properties may take years, here we …
Number of citations: 22 chemrxiv.org
S Durdagi, B Aksoydan, B Dogan, K Sahin, A Shahraki… - 2020 - chemrxiv.org
In this virtual drug repurposing study, we used 7922 FDA approved drugs and compounds in clinical investigation from NPC database. Both apo and holo forms of SARS-CoV-2 Main …
Number of citations: 18 chemrxiv.org
S Durdagi, MD Orhan, B Aksoydan, S Calis… - Molecular …, 2022 - Wiley Online Library
In the current study, we used 7922 FDA approved small molecule drugs as well as compounds in clinical investigation from NIH's NPC database in our drug repurposing study. SARS‐…
Number of citations: 8 onlinelibrary.wiley.com
C Lamberth, J Dinges - Bioactive Heterocyclic Compound …, 2012 - Wiley Online Library
Heterocycles, their preparation, transformation, and properties, are undoubtedly a cornerstone of organic chemistry. Several books not only on heterocyclic chemistry [1–6] but also on …
Number of citations: 31 onlinelibrary.wiley.com
L Warrensford, A Pittman, F Kearns, J Hale… - 2022 - chemrxiv.org
… In particular, the investigational drugs furaprevir, lasinavir, mozenavir, sovaprevir, and telinavir exhibited excellent Glide scores when docked into the three protease targets in this study. …
Number of citations: 2 chemrxiv.org
T Debroise, R Hoste, Q Chamayou, H Minoux… - arXiv preprint arXiv …, 2021 - arxiv.org
… In particular, Telinavir and Brecanavir exhibit very interesting binding poses (Figure 5 and Figure 6) filling the four 3CLPro sub-pockets. Unfortunately, no IC50 against SARS-CoV-2 …
Number of citations: 4 arxiv.org
C Borah - Network Biology, 2023 - iaees.org
This paper explores the genetic code’s algebraic structures associated with the four mRNA (or DNA) bases A, G, C, and U. We have obtained quotient group structures of codons by …
Number of citations: 3 www.iaees.org
A Hassan, RK Arafa - Journal of Biomolecular Structure and …, 2022 - Taylor & Francis
COVID-19 also known as SARS-CoV-2 outbreak in late 2019 and its worldwide pandemic spread has taken the world by surprise. The minute-to-minute increasing coronavirus cases (>…
Number of citations: 6 www.tandfonline.com
FA Olotu, C Agoni, O Soremekun… - Expert Opinion on Drug …, 2020 - Taylor & Francis
… Also, telinavir is a second generation PI that was investigated for its efficacy in phase III clinical studies (https://clinicaltrials.gov/ct2/show/NCT00000806). Poor oral bioavailability, low …
Number of citations: 13 www.tandfonline.com
E Tejera, CR Munteanu, A López-Cortés… - Molecules, 2020 - mdpi.com
… , nicotinic acid, ortataxel, aluminium nicotinate and telinavir indicates that they are not good candidates for M pro inhibition. Telinavir was identified by the QSAR model but the positive …
Number of citations: 45 www.mdpi.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.